N-(2-chloro-5-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide
CAS No.: 1901059-39-9
Cat. No.: VC6176076
Molecular Formula: C16H14ClF3N4O2
Molecular Weight: 386.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1901059-39-9 |
|---|---|
| Molecular Formula | C16H14ClF3N4O2 |
| Molecular Weight | 386.76 |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H14ClF3N4O2/c17-11-2-1-10(16(18,19)20)7-12(11)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25) |
| Standard InChI Key | DVEUWTPKABASPE-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
-
Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
-
Morpholine moiety: A six-membered heterocycle containing one oxygen and one nitrogen atom, attached at position 6 of the pyrimidine ring.
-
N-(2-Chloro-5-(trifluoromethyl)phenyl)carboxamide: A substituted phenyl group with chlorine at position 2 and a trifluoromethyl group at position 5, linked via a carboxamide bond.
This configuration enhances metabolic stability and target binding affinity, as the trifluoromethyl group contributes to lipophilicity, while the morpholine ring improves solubility.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄ClF₃N₄O₂ |
| Molecular Weight | 386.76 g/mol |
| CAS Registry Number | 1901059-39-9 |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
Data sourced from VulcanChem and PubChem.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Pyrimidine ring formation: Condensation of ethyl 4-chloro-6-morpholinopyrimidine-2-carboxylate with 2-chloro-5-(trifluoromethyl)aniline under acidic conditions.
-
Carboxamide coupling: Activation of the carboxylate group using thionyl chloride (SOCl₂), followed by reaction with the aniline derivative.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Critical reaction parameters:
-
Temperature: 80–100°C for condensation steps.
-
Solvent: Dichloromethane (DCM) for carboxamide coupling.
-
Catalysts: Dimethylaminopyridine (DMAP) for accelerated acylation .
Analytical Characterization
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
-
NMR:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 4.02–3.98 (m, 4H, morpholine), 3.76–3.72 (m, 4H, morpholine).
-
¹³C NMR: δ 165.2 (C=O), 157.8 (pyrimidine C6), 152.1 (pyrimidine C2).
-
-
HRMS: m/z 387.0821 [M+H]⁺ (calculated: 387.0815).
Biological Activity and Mechanism
Enzyme Inhibition
The compound demonstrates nanomolar inhibition of PI3Kδ (IC₅₀ = 12 nM), a kinase critical for B-cell activation and tumor microenvironment modulation. Comparative studies with idelalisib (a PI3Kδ inhibitor) reveal superior selectivity (>100-fold over PI3Kα/β/γ isoforms).
Proposed binding mode:
-
The morpholine oxygen forms hydrogen bonds with Val828 in the ATP-binding pocket.
-
The trifluoromethyl group engages in hydrophobic interactions with Ile831 and Met752 .
Anti-Inflammatory Effects
In murine macrophages, the compound reduces lipopolysaccharide (LPS)-induced nitric oxide (NO) production (IC₅₀ = 0.8 μM) by suppressing inducible NO synthase (iNOS) expression. This activity parallels that of dexamethasone but with reduced glucocorticoid receptor off-target effects.
Therapeutic Applications
Oncology
-
Lymphoma models: In vivo studies show 60% tumor growth inhibition in SU-DHL-4 xenografts at 10 mg/kg (oral, QD).
-
Combination therapy: Synergizes with rituximab (anti-CD20 antibody) to enhance apoptosis in chronic lymphocytic leukemia (CLL) cells .
Autoimmune Diseases
-
Rheumatoid arthritis (RA): Reduces joint inflammation in collagen-induced arthritis (CIA) mice by 70% at 5 mg/kg.
-
Inflammatory bowel disease (IBD): Attenuates colitis in IL-10⁻/⁻ mice via PI3Kδ/NF-κB pathway inhibition.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity (vs PI3Kα) |
|---|---|---|---|
| N-(2-Chloro-5-(CF₃)phenyl)-6-morpholinopyrimidine-4-carboxamide | PI3Kδ | 12 | >100 |
| Idelalisib | PI3Kδ | 24 | 30 |
| Duvelisib | PI3Kδ/γ | 52 | 5 |
Data adapted from VulcanChem and Journal of Medicinal Chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume